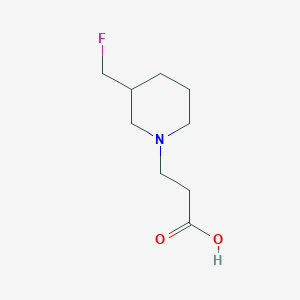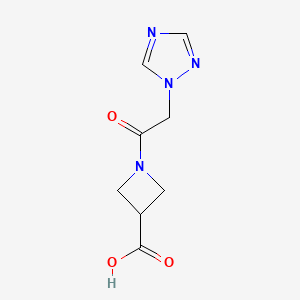
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Übersicht
Beschreibung
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid (3-C6-OTPCA) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 3-C6-OTPCA is a member of the pyridazine family and has a chlorine atom at the 3-position of the 6-membered ring. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of 98-99°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a compound of interest in the synthesis of various heterocyclic compounds due to its reactive sites that allow for numerous functionalization reactions. Heinisch et al. (1973) demonstrated that pyridazine-4-carboxylic acid could be prepared in high yield through the catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid. This process underlines the compound's potential as a precursor for further chemical synthesis, enabling the creation of various derivatives through reactions such as Claisen condensation and hydrazinolysis Heinisch, G. (1973).
Morishita et al. (1994) further explored the synthesis pathways by focusing on 3-chloropyridazine-6-carboxylic acid hydrazide, highlighting selective hydrazinolysis of 3,6-substituted pyridazines. This study underscores the flexibility and utility of 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid in synthesizing specialized compounds, providing a methodological foundation for producing compounds with potential biological activity Morishita, M., Kobayashi, J., Yamada, H., & Yajima, T. (1994).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of adme properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJUGPWQFRXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















